(5-Amino-3-trifluoromethyl-[1,2,4]triazol-1-yl)-acetic acid
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Overview
Description
2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an amino group, a trifluoromethyl group, and an acetic acid moiety attached to the triazole ring. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1H-1,2,4-triazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced forms with altered trifluoromethyl groups.
Substitution: Halogenated derivatives with different functional groups attached to the triazole ring.
Scientific Research Applications
2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The amino group can form hydrogen bonds with enzymes or receptors, modulating their activity. The triazole ring can interact with nucleophilic sites in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-5-(trifluoromethyl)benzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 5-Amino-3-(trifluoromethyl)pyrazole
Uniqueness
2-(5-Amino-3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)acetic acid is unique due to the combination of its trifluoromethyl group and triazole ring, which imparts distinct chemical and biological properties. The presence of the acetic acid moiety further enhances its solubility and reactivity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C5H5F3N4O2 |
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Molecular Weight |
210.11 g/mol |
IUPAC Name |
2-[5-amino-3-(trifluoromethyl)-1,2,4-triazol-1-yl]acetic acid |
InChI |
InChI=1S/C5H5F3N4O2/c6-5(7,8)3-10-4(9)12(11-3)1-2(13)14/h1H2,(H,13,14)(H2,9,10,11) |
InChI Key |
GKKZKBQNVLSRFX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N1C(=NC(=N1)C(F)(F)F)N |
Origin of Product |
United States |
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